molecular formula C14H18BrF3N2 B1401883 1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1713160-28-1

1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1401883
CAS No.: 1713160-28-1
M. Wt: 351.2 g/mol
InChI Key: PDBUGXLUQMPJBY-UHFFFAOYSA-N
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Description

1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound featuring a piperidine ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Amine Functionalization: The N,N-dimethylation of the piperidine ring can be carried out using methylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Material Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The piperidine ring may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
  • 1-(2-bromo-6-(methyl)phenyl)-N,N-dimethylpiperidin-4-amine
  • 1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-diethylpiperidin-4-amine

Uniqueness

1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the piperidine ring structure provides distinct properties that are not observed in similar compounds.

Properties

IUPAC Name

1-[2-bromo-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF3N2/c1-19(2)10-6-8-20(9-7-10)13-11(14(16,17)18)4-3-5-12(13)15/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBUGXLUQMPJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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